N-methylquinoxalin-6-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methylquinoxalin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-10-7-2-3-8-9(6-7)12-5-4-11-8/h2-6,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMXKADHQNGTDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=NC=CN=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Synthesis Strategies
Classical and Modern Synthesis Approaches to Quinoxaline (B1680401) Scaffolds
The quinoxaline ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, is a privileged scaffold in medicinal chemistry. Its synthesis has been a subject of extensive research, leading to the development of numerous classical and modern methods.
Condensation Reactions for Quinoxaline Ring Formation
The most traditional and widely employed method for synthesizing the quinoxaline core is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. This facile reaction typically proceeds under acidic or neutral conditions and offers a straightforward route to a diverse range of quinoxaline derivatives.
| Reactant 1 | Reactant 2 | Conditions | Product |
| o-phenylenediamine (B120857) | Glyoxal | Acetonitrile, Ni-nanoparticles | Quinoxaline |
| o-phenylenediamine | Benzil (B1666583) | Ethanol, Reflux | 2,3-Diphenylquinoxaline |
| 4-nitro-1,2-phenylenediamine | Biacetyl | Acetic acid, Heat | 6-Nitro-2,3-dimethylquinoxaline |
This classical approach, while effective, can sometimes be limited by the availability of the dicarbonyl compounds and may require harsh reaction conditions.
Cyclization and Oxidative Coupling Reactions
Modern advancements have introduced alternative cyclization strategies that bypass the need for pre-functionalized dicarbonyl compounds. Oxidative coupling reactions, for instance, have emerged as a powerful tool. These methods often involve the reaction of 1,2-diamines with compounds like α-hydroxy ketones or even simple ketones, where an in-situ oxidation step generates the necessary dicarbonyl intermediate. Another innovative approach involves the tandem oxidative azidation/cyclization of N-arylenamines, which allows for the construction of the quinoxaline ring through the formation of two new C-N bonds.
Specific Synthetic Routes for N-Methylquinoxalin-6-amine and Analogues
The synthesis of this compound specifically requires the introduction of a methylamino group at the 6-position of the quinoxaline ring. This can be achieved through various strategies, either by functionalizing a pre-formed 6-aminoquinoxaline (B194958) or by incorporating the nitrogen-containing substituent during the ring formation.
N-Alkylation and Amination Strategies
A common and direct approach to this compound involves the N-alkylation of 6-aminoquinoxaline. The precursor, 6-aminoquinoxaline, can be synthesized through the reduction of 6-nitroquinoxaline, which is readily prepared by the condensation of 4-nitro-1,2-phenylenediamine with glyoxal. The subsequent N-methylation of 6-aminoquinoxaline can be achieved using various methylating agents, such as methyl iodide or dimethyl sulfate (B86663), typically in the presence of a base.
Alternatively, amination strategies can be employed. For instance, a 6-haloquinoxaline can undergo nucleophilic aromatic substitution with methylamine (B109427) to yield the desired product. This method is particularly useful when the corresponding halogenated quinoxaline is more accessible than the amino-substituted precursor.
Table of N-Alkylation and Amination Strategies
| Starting Material | Reagent(s) | Product |
| 6-Aminoquinoxaline | Methyl iodide, Base | This compound |
| 6-Fluoroquinoxaline | Methylamine, K2CO3, DMSO | This compound |
| 6-Chloroquinoxaline | Methylamine, Catalyst | This compound |
Reductive amination offers another pathway, where a 6-aminoquinoxaline can react with formaldehyde (B43269) in the presence of a reducing agent to introduce the methyl group.
Multi-component Reactions and One-Pot Syntheses
Modern synthetic chemistry increasingly favors multi-component reactions (MCRs) and one-pot syntheses due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles can be applied to generate diverse quinoxaline libraries that include N-alkylated derivatives. For example, a one-pot reaction involving a substituted 1,2-phenylenediamine, a dicarbonyl compound, and an amine could potentially be developed.
One-pot syntheses that combine the formation of the quinoxaline ring with subsequent functionalization are also highly valuable. For instance, the condensation of a 1,2-diamine with a dicarbonyl compound could be followed by in-situ reduction of a nitro group and subsequent N-alkylation in the same reaction vessel, thereby streamlining the synthetic process.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of quinoxalines, including this compound, is a growing area of interest aimed at reducing the environmental impact of chemical processes.
Key green chemistry strategies include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol, or solvent-free conditions.
Catalysis: Employing catalysts to improve reaction efficiency, reduce waste, and enable reactions under milder conditions. This includes the use of heterogeneous catalysts that can be easily recovered and reused.
Energy Efficiency: Utilizing energy-efficient techniques such as microwave irradiation, which can significantly reduce reaction times and energy consumption. e-journals.in
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot and multi-component reactions are excellent examples of atom-economical approaches.
Use of Renewable Feedstocks: Exploring the use of bio-based starting materials and reagents. For N-methylation, greener C1 sources like methanol (B129727) or even carbon dioxide are being investigated as alternatives to traditional methylating agents. rsc.orgsemanticscholar.org
Microwave-assisted synthesis has been shown to be a particularly effective green method for the preparation of quinoxaline derivatives, often leading to higher yields in shorter reaction times and under solvent-free conditions. scispace.comresearchgate.netudayton.edu
Catalytic Approaches and Environmentally Benign Reagents
The traditional synthesis of quinoxalines involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. mtieat.orgchim.it While effective, this method often requires harsh conditions. Contemporary research has introduced a variety of advanced catalytic systems that promote the reaction under milder and more environmentally friendly conditions.
A range of catalysts have been developed to facilitate quinoxaline synthesis with high efficiency. These include main group metal Lewis acids like tin(II) chloride and indium(III) chloride, which have been shown to catalyze the intramolecular hydroamination of mono-propargylated aromatic ortho-diamines under aerobic conditions. rsc.org Iridium complexes featuring N-heterocyclic carbene ligands have been successfully employed for synthesizing 2-methylquinoxaline (B147225) derivatives from glycerol (B35011) and 1,2-phenylenediamines, showcasing excellent atom efficiency. mdpi.com Other notable catalytic systems include recyclable nickel nanoparticles, copper sulfate pentahydrate (CuSO₄·5H₂O), and various solid-supported acid catalysts like sulfated polyborate and heteropolyoxometalates on alumina. sapub.orgnih.govias.ac.in These solid catalysts are particularly advantageous as they are easily handled, reusable, and minimize corrosive waste streams. nih.govias.ac.in
The principles of green chemistry are increasingly being integrated into quinoxaline synthesis. ijirt.org A significant advancement is the use of water as a reaction medium, which is a safe, inexpensive, and environmentally benign solvent. chim.itnih.gov For instance, the reaction between substituted o-phenylenediamine and benzil derivatives has been effectively carried out using a catalytic amount of Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in water. nih.gov Furthermore, solvent-free reaction conditions represent a highly eco-friendly approach, often yielding products with high purity and minimizing waste. ias.ac.in
| Catalyst System | Reactants | Key Advantages | Source |
| Tin(II) chloride / Indium(III) chloride | ortho-nitro N-propargylaniline compounds | Main group metal catalysis; aerobic annulation. | rsc.org |
| Iridium-NHC complexes | 1,2-phenylenediamines and glycerol | Environmentally friendly C3 source; excellent atom efficiency. | mdpi.com |
| Sulfated Polyborate | o-phenylenediamines and 1,2-diketones | Recyclable solid acid catalyst; solvent-free conditions; short reaction times. | ias.ac.in |
| Alumina-Supported Heteropolyoxometalates | o-phenylenediamine and benzyl | Reusable heterogeneous catalyst; mild room temperature conditions. | nih.gov |
| Cerium(IV) ammonium nitrate (CAN) | Substituted benzil and o-phenylenediamine derivatives | Low cost; high reactivity in aqueous media. | nih.gov |
Microwave-Assisted Synthesis and Aqueous Media Reactions
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijirt.orgudayton.edu This technology has been successfully applied to the synthesis of the quinoxaline core.
Microwave irradiation can facilitate the condensation of 1,2-diamines and 1,2-dicarbonyls, frequently in the absence of a solvent. scispace.come-journals.in For example, the reaction can be completed in as little as three minutes by using mineral supports like acidic alumina, which acts as an efficient catalyst. scispace.com In other protocols, a catalytic amount of Magnesium bromide etherate (MgBr₂.OEt₂) has been used to produce high yields of quinoxalines under microwave irradiation within 1 to 2.5 minutes. jocpr.com The combination of microwave heating with aqueous media further enhances the green credentials of the synthesis, providing a rapid and sustainable route to the quinoxaline scaffold. nih.gov The use of microwave energy is noted for its simple work-up procedures and the ability to avoid hazardous organic solvents, making it a cleaner synthetic alternative. scispace.come-journals.in
| Method | Reactants | Conditions | Yield | Source |
| Microwave on Acidic Alumina | 1,2-diaminobenzene and benzil | Solvent-free, 3 min | 80-86% | scispace.com |
| Microwave with MgBr₂.OEt₂ | Pyridine-2,3-diamine and 1-Phenyl-propane-1,2-dione | Solvent-free, 1-2.5 min | 94% | jocpr.com |
| Microwave with Dichloroquinoxaline | Dichloroquinoxaline and various nucleophiles | Triethylamine, 160°C, 5 min | 39-81% | udayton.edu |
| Microwave with DMSO | Diamines and dicarbonyls | DMSO paste, 3.5 min | 80-90% | e-journals.in |
Mechanistic Elucidation of Formation Pathways
The formation of the quinoxaline ring system from 1,2-diamines and 1,2-dicarbonyls proceeds through a well-established condensation mechanism. The process is initiated by the nucleophilic attack of one of the amino groups on a carbonyl carbon, forming a hemiaminal intermediate. This is followed by dehydration to yield an imine (Schiff base). Subsequently, an intramolecular cyclization occurs as the second amino group attacks the remaining carbonyl carbon. A final dehydration step results in the formation of the aromatic pyrazine ring, yielding the stable quinoxaline core.
More complex catalytic cycles have also been proposed. For the synthesis of 2-methylquinoxaline from glycerol using an iridium catalyst, the proposed mechanism involves the initial dehydrogenation of glycerol by the catalyst to form glyceraldehyde. mdpi.com The highly reactive glyceraldehyde then undergoes dehydration with the 1,2-phenylenediamine to form an intermediate, which subsequently cyclizes and aromatizes to produce the final product. mdpi.com
Another pathway involves the reaction of o-phenylenediamine with α-bromo ketones. A plausible mechanism suggests an initial nucleophilic substitution of the bromide by an amino group. niscpr.res.in This is followed by cyclization and subsequent aromatization to form the quinoxaline product. niscpr.res.in The final step to obtain this compound would involve the selective methylation of the 6-amino group, which can be achieved through standard methods such as reductive amination with formaldehyde and a reducing agent or direct alkylation with a methylating agent.
Advanced Spectroscopic and Structural Characterization Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules, including N-methylquinoxalin-6-amine and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR and ¹³C NMR Spectral Analysis of this compound Derivatives
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for characterizing quinoxaline (B1680401) derivatives. The chemical shifts (δ), multiplicities, and coupling constants of the signals in these spectra offer a wealth of information about the molecular structure.
In ¹H NMR spectra of quinoxaline derivatives, protons on the aromatic rings typically appear in the downfield region (δ 6.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The specific chemical shifts are influenced by the nature and position of substituents. For instance, the protons on the pyrazine (B50134) ring of the quinoxaline core are generally observed at lower field strengths compared to those on the benzene (B151609) ring.
¹³C NMR spectra provide information on the carbon framework of the molecule. The chemical shifts of carbon atoms in quinoxaline derivatives are also sensitive to the electronic effects of substituents. Carbons within the heterocyclic pyrazine ring resonate at different frequencies than those in the benzene portion of the molecule. The analysis of both 1D and 2D NMR spectra is often employed for the complete assignment of proton and carbon signals, especially in complex derivatives. nih.gov
Below is an interactive table summarizing typical ¹H and ¹³C NMR chemical shift ranges for protons and carbons in substituted quinoxaline systems.
| Atom Type | Typical Chemical Shift Range (ppm) | Notes |
| Aromatic Protons (Benzene Ring) | 6.5 - 8.0 | Influenced by substituent effects. |
| Aromatic Protons (Pyrazine Ring) | 8.0 - 9.5 | Generally more deshielded than benzene protons. |
| Methyl Protons (-NCH₃) | 2.5 - 3.5 | Chemical shift can vary with solvent and substitution. |
| Aromatic Carbons (Benzene Ring) | 110 - 140 | Quaternary carbons appear at lower field. |
| Aromatic Carbons (Pyrazine Ring) | 140 - 160 | Deshielded due to the two nitrogen atoms. |
| Methyl Carbon (-NCH₃) | 20 - 40 |
¹⁵N NMR Interpretations in Quinoxaline Systems
Nitrogen-15 (¹⁵N) NMR spectroscopy, despite the low natural abundance and sensitivity of the ¹⁵N isotope, is a powerful tool for probing the electronic environment of nitrogen atoms within the quinoxaline ring system. researchgate.net The chemical shifts of the nitrogen atoms are highly sensitive to structural modifications and electronic effects.
In quinoxaline antibiotics, for example, the origins of the nitrogen atoms at positions N-1 and N-4 have been successfully determined using ¹⁵N NMR by feeding producing organisms with ¹⁵N-labelled precursors. nih.gov The chemical shifts of these nitrogen atoms provide direct insight into their bonding and electronic environment. Advances in NMR techniques, such as two-dimensional experiments like ¹H-¹⁵N HSQC, have significantly improved the ability to obtain ¹⁵N NMR data by transferring polarization from the more sensitive protons. researchgate.net This allows for the characterization of nitrogen-containing functional groups even in complex molecules at natural abundance. researchgate.net
Infrared (IR) and UV-Visible Spectroscopy for Vibrational and Electronic Transitions
IR and UV-Visible spectroscopy provide complementary information regarding the functional groups and electronic properties of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the vibrational modes of a molecule, which are characteristic of specific functional groups. For this compound, key vibrational bands would include N-H stretching and bending vibrations for the amine group, C-H stretching for the aromatic and methyl groups, and C=N and C=C stretching vibrations characteristic of the quinoxaline ring system. Comparing the IR spectra of the parent compound with its derivatives can reveal changes in these vibrational frequencies, indicating structural modifications. mu-varna.bgmu-varna.bg
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. Quinoxaline and its derivatives typically exhibit characteristic absorption bands in the UV region. These absorptions correspond to π → π* and n → π* electronic transitions within the aromatic and heterocyclic ring systems. The position and intensity of these absorption maxima (λmax) are sensitive to the substitution pattern on the quinoxaline ring. For instance, the introduction of an amino group can cause a bathochromic (red) shift in the absorption spectrum. The NIST WebBook provides UV/Visible spectral data for the parent quinoxaline molecule. nist.gov
The following table presents typical spectroscopic data for quinoxaline systems.
| Spectroscopic Technique | Feature | Typical Wavenumber (cm⁻¹)/Wavelength (nm) |
| Infrared (IR) | N-H Stretch (amine) | 3300 - 3500 |
| C-H Stretch (aromatic) | 3000 - 3100 | |
| C-H Stretch (methyl) | 2850 - 2960 | |
| C=N Stretch | 1600 - 1650 | |
| C=C Stretch (aromatic) | 1450 - 1600 | |
| UV-Visible | π → π* transitions | 200 - 350 |
| n → π* transitions | > 300 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of this compound. It also provides valuable structural information through the analysis of fragmentation patterns.
In a typical mass spectrum, the molecular ion peak (M⁺) will confirm the molecular weight of the compound. For compounds containing an odd number of nitrogen atoms, like this compound, the molecular ion will have an odd mass-to-charge ratio (m/z), a principle known as the "nitrogen rule". whitman.edu
The fragmentation of aliphatic amines often involves cleavage at the C-C bond alpha to the nitrogen atom. libretexts.org Aromatic amines, however, exhibit more complex fragmentation patterns. The fragmentation of this compound would likely involve characteristic losses from the molecular ion, such as the loss of a methyl radical (•CH₃) or hydrogen cyanide (HCN) from the pyrazine ring, which is a common fragmentation pathway for nitrogen-containing heterocyclic compounds. youtube.com Analysis of these fragment ions helps to piece together the structure of the original molecule.
Advanced Chromatographic Techniques for Purity and Isolation
The purification and isolation of this compound from reaction mixtures or natural sources rely on advanced chromatographic techniques. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. ijddr.in
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of compounds. jocpr.com By selecting an appropriate stationary phase (e.g., C18 for reversed-phase chromatography) and mobile phase, this compound can be effectively separated from impurities.
Supercritical Fluid Chromatography (SFC): SFC is another valuable purification technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. jocpr.com It offers advantages such as faster separations and reduced solvent consumption, making it a "greener" alternative to HPLC for certain applications. jocpr.com
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to determine the purity of a compound. It can also be used to quickly screen for optimal solvent systems for column chromatography.
Column Chromatography: For larger-scale purification, column chromatography using silica gel or alumina as the stationary phase is commonly employed. The choice of eluent is critical for achieving good separation.
The purity of the isolated this compound is typically assessed by a combination of these chromatographic methods and spectroscopic techniques.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of molecules. By calculating the electron density, DFT methods can accurately predict a molecule's geometry, energy, and other electronic properties. researchgate.netnih.gov For N-methylquinoxalin-6-amine, DFT calculations are typically performed using hybrid functionals like B3LYP combined with a suitable basis set, such as 6-311+G(**), to ensure a balance between computational cost and accuracy. researchgate.netnih.gov
The first step in most quantum chemical calculations is geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy state. The optimized geometry provides the foundation for all subsequent property calculations.
Following optimization, harmonic vibrational frequency calculations are performed. These simulations predict the molecule's vibrational modes, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net This theoretical spectrum can be compared with experimental data to confirm the structure of the synthesized compound. Each calculated frequency corresponds to a specific atomic motion, such as C-H stretching, N-H bending, or aromatic ring vibrations.
Table 1: Predicted Vibrational Frequencies for this compound (Illustrative Data) This table is illustrative and represents typical data obtained from harmonic vibration simulations.
| Vibrational Mode | Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(N-H) | ~3435 | N-H stretching of the amine group |
| ν(C-H) | ~3050-3100 | Aromatic C-H stretching |
| ν(C=N) | ~1620 | C=N stretching in the pyrazine (B50134) ring |
| ν(C=C) | ~1580 | Aromatic C=C stretching |
| δ(N-H) | ~1500 | N-H in-plane bending |
| δ(C-H) | ~1100-1200 | Aromatic C-H in-plane bending |
| γ(C-H) | ~750-850 | Aromatic C-H out-of-plane bending |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactivity of a molecule. It illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the MEP map of this compound, negative potential (typically colored red or yellow) is expected around the nitrogen atoms of the quinoxaline (B1680401) ring and the amine group, indicating these are sites prone to electrophilic attack. banglajol.infonepjol.info Positive potential (colored blue) would be located around the hydrogen atoms, particularly the amine hydrogen, marking them as sites for nucleophilic attack. nepjol.info
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. researchgate.net The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nepjol.inforesearchgate.net For quinoxaline derivatives, the HOMO is typically distributed over the entire aromatic system, while the LUMO is also delocalized across the ring structure. researchgate.netresearchgate.net The energy gap helps determine the molecule's electronic properties and susceptibility to electronic excitation. niscpr.res.in
Table 2: Frontier Molecular Orbital Energies (Illustrative Data) This table is illustrative and represents typical data obtained from FMO analysis.
| Parameter | Energy (eV) | Significance |
|---|---|---|
| EHOMO | ~ -5.80 | Electron-donating capability |
| ELUMO | ~ -1.50 | Electron-accepting capability |
| Energy Gap (ΔE) | ~ 4.30 | Chemical stability and reactivity |
Mulliken population analysis is a method for calculating the partial atomic charges on each atom within a molecule. uni-muenchen.dewikipedia.org This analysis provides insight into the distribution of electrons across the molecular structure, which influences the molecule's dipole moment, polarizability, and reactive sites. niscpr.res.inresearchgate.net In this compound, the nitrogen atoms are expected to carry negative charges due to their high electronegativity, making them electron-rich centers. Conversely, the hydrogen atoms, particularly those bonded to nitrogen and carbon, will exhibit positive charges. The carbon atoms in the quinoxaline ring will have varied charges depending on their local chemical environment. Understanding this charge distribution is essential for predicting intermolecular interactions. researchgate.net
Table 3: Mulliken Atomic Charges for this compound (Illustrative Data) This table is illustrative and represents typical data obtained from Mulliken population analysis. Atom numbering is hypothetical.
| Atom | Charge (a.u.) |
|---|---|
| N1 (ring) | -0.25 |
| N4 (ring) | -0.28 |
| N (amine) | -0.45 |
| C2 (ring) | +0.15 |
| C3 (ring) | +0.13 |
| C6 (amine-bearing) | +0.05 |
| C (methyl) | -0.18 |
| H (amine) | +0.30 |
| H (methyl) | +0.12 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. ulisboa.pt MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals how the system evolves. researchgate.net For this compound, an MD simulation could be used to study its behavior in a solvent like water or its interaction with other molecules. These simulations can reveal information about conformational changes, solvation effects, and the formation of intermolecular bonds, such as hydrogen bonds. ulisboa.ptnih.gov The results are critical for understanding how the molecule behaves in a realistic chemical environment.
Quantum Chemical Descriptors for Reactivity Prediction
From the HOMO and LUMO energies obtained through DFT calculations, several quantum chemical descriptors can be derived to quantify the reactivity of this compound. researchgate.netrasayanjournal.co.in These descriptors provide a quantitative basis for predicting chemical behavior.
Ionization Potential (I) : Approximated as -EHOMO.
Electron Affinity (A) : Approximated as -ELUMO.
Electronegativity (χ) : Calculated as (I + A) / 2. It measures the ability of a molecule to attract electrons.
Chemical Hardness (η) : Calculated as (I - A) / 2. It indicates resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. niscpr.res.in
Chemical Softness (S) : The reciprocal of hardness (1/η).
Electrophilicity Index (ω) : Calculated as χ² / (2η). This index measures the propensity of a species to accept electrons. rasayanjournal.co.in
These descriptors are invaluable for comparing the reactivity of this compound with other related compounds. mdpi.com
Table 4: Global Reactivity Descriptors (Illustrative Data) This table is illustrative and based on the FMO energies in Table 2.
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 5.80 |
| Electron Affinity (A) | 1.50 |
| Electronegativity (χ) | 3.65 |
| Chemical Hardness (η) | 2.15 |
| Chemical Softness (S) | 0.47 |
| Electrophilicity Index (ω) | 3.11 |
Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding specific biological activities)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its properties. mdpi.comsysrevpharm.org While often used for predicting biological activity, QSAR models can also predict various physicochemical properties without reference to biological function. nih.gov
For this compound, a QSAR model could be developed to predict properties like solubility, melting point, or chromatographic retention time. This is achieved by correlating these properties with calculated molecular descriptors for a series of related quinoxaline derivatives. nih.govresearchgate.net The descriptors used in such models can include electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) parameters. A typical QSAR model takes the form of a linear equation:
Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
Where 'Property' is the characteristic being modeled, D₁, D₂, ... Dₙ are the molecular descriptors, and c₀, c₁, ... cₙ are coefficients determined through statistical regression analysis. mdpi.com Such models are valuable for screening and designing new compounds with desired physicochemical characteristics.
Reactivity Studies and Novel Chemical Transformations
Electrophilic Aromatic Substitution Reactions on the Quinoxaline (B1680401) Core
The reactivity of the quinoxaline core in N-methylquinoxalin-6-amine towards electrophilic aromatic substitution (EAS) is significantly influenced by the N-methylamino group (-NHMe). This group is a powerful activating group and directs incoming electrophiles to specific positions on the benzene (B151609) portion of the molecule.
In aromatic amines, the lone pair of electrons on the nitrogen atom increases the electron density of the benzene ring, particularly at the ortho and para positions, making the ring more nucleophilic and thus more reactive towards electrophiles. byjus.com The -NHMe group in this compound is therefore expected to direct electrophilic attack to the C5 and C7 positions, which are ortho and para, respectively, to the amino substituent.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. total-synthesis.comlibretexts.org For anilines, direct nitration can be problematic as it often leads to oxidation products. youtube.com A common strategy to control the reactivity of the amino group is to protect it via acetylation. This transforms the strongly activating amino group into the less activating acetamido group (-NHCOCH₃), which still directs ortho- and para-substitution but reduces the likelihood of side reactions. byjus.com While specific studies on this compound are limited, these general principles of aromatic amine chemistry are applicable.
Key Research Findings:
The -NH₂ group (and by extension, -NHMe) is a potent activating group that directs electrophilic substitution to the ortho and para positions. byjus.com
In this compound, the positions most susceptible to electrophilic attack are C5 (ortho) and C7 (para).
Controlling the high reactivity of the aromatic amine can be an issue, and protection of the amino group may be necessary to achieve selective mono-substitution. byjus.com
Nucleophilic Substitution Reactions and Their Regioselectivity
Nucleophilic aromatic substitution (SNAr) on the quinoxaline ring typically requires the presence of a good leaving group (like a halogen) and is facilitated by electron-withdrawing groups that stabilize the negatively charged intermediate (Meisenheimer complex).
Research on related compounds, such as 6-haloquinoxalines, provides significant insight into these reactions. A study on the synthesis of 6-aminoquinoxalines demonstrated that 6-fluoroquinoxaline readily undergoes nucleophilic substitution with various amines. nih.gov These reactions, often accelerated by microwave irradiation, show that nucleophiles preferentially attack the C6 position, displacing the fluoride ion. This methodology is used to construct libraries of 6-substituted quinoxalines. nih.gov
In the case of this compound itself, which lacks a suitable leaving group on the carbocyclic ring, SNAr is less likely. However, the pyrazine (B50134) ring of the quinoxaline system is inherently electron-deficient and can be susceptible to nucleophilic attack, particularly a type of SNAr known as vicarious nucleophilic substitution (VNS) of hydrogen. rsc.org Studies on quinoxaline N-oxide have shown that various carbanions can act as nucleophiles in VNS reactions to functionalize the heterocyclic ring. rsc.org For 2-chloroquinoxaline, traditional SNAr at the chlorine-bearing carbon is preferred over VNS. rsc.org
| Entry | Amine Nucleophile | Product Yield (%) | Reaction Time (Microwave) |
| 1 | Pyrrolidine | 95 | 30 min |
| 2 | Piperidine | 88 | 30 min |
| 3 | Morpholine | 91 | 30 min |
| 4 | N-Methylpiperazine | 85 | 30 min |
This table presents data for the reaction of 2,3-difuryl-6-fluoroquinoxaline with various cyclic secondary amines to illustrate the utility of nucleophilic substitution in synthesizing 6-aminoquinoxaline (B194958) derivatives. nih.gov
Radical Reactions and Nitrogen-Centered Radicals in Quinoxaline Chemistry
The field of radical chemistry, particularly involving nitrogen-centered radicals (NCRs), has provided powerful tools for organic synthesis. acs.orgnih.gov These highly reactive intermediates can be generated from various precursors through methods like thermolysis, photolysis, or, more recently, photoredox catalysis. nih.govnih.gov NCRs are valuable for constructing N-heterocycles, including quinoxalines, and for the functionalization of sp²-hybridized systems. acs.orgnih.gov
For a molecule like this compound, a nitrogen-centered radical could potentially be generated at the exocyclic amino group. The generation of aminyl radicals from N-H bonds is a known transformation. These radicals can then participate in various bond-forming reactions. researchgate.net For instance, the Hofmann-Löffler-Freytag reaction involves the generation of a nitrogen-centered radical from an N-haloamine, which then undergoes intramolecular hydrogen atom transfer. scripps.edu
Studies on quinoxalin-2-one derivatives using pulse radiolysis have shown that oxidation by hydroxyl (•OH) or azide (•N₃) radicals can lead to the formation of N-centered radicals on the pyrazin-2-one ring. nih.gov While this applies to the heterocyclic nitrogen, it demonstrates the amenability of the quinoxaline system to radical processes. The broader chemistry of NCRs has been harnessed for intermolecular amination of arenes and the construction of complex nitrogen-containing heterocycles. nih.gov
Cycloaddition and Rearrangement Reactions of this compound Systems
Cycloaddition reactions are powerful methods for constructing complex, three-dimensional molecules from simple, flat aromatic precursors. While the aromaticity of the quinoxaline core makes it a reluctant participant in classical cycloaddition reactions, recent advances in photochemistry have enabled dearomative cycloadditions.
A notable example is the energy-transfer-mediated, intermolecular [4+2] dearomative cycloaddition (DAC) of bicyclic azaarenes like quinolines and quinazolines with various alkenes. nih.gov This reaction transforms the flat aromatic system into a complex bridged polycycle. Although this compound was not specifically reported, the general success with related azaarenes suggests potential applicability. Such transformations are of high interest in medicinal chemistry for creating novel molecular scaffolds. nih.gov
Another relevant transformation is the Povarov reaction, a formal [4+2] cycloaddition between an imine and an alkene to form a quinoline derivative. mdpi.com While this reaction builds a quinoline rather than starting with a quinoxaline, it highlights the utility of cycloaddition in the synthesis of related heterocyclic systems. This approach has even been applied to transform imine-based covalent organic frameworks (COFs) into more stable quinoline-based structures. mdpi.com
Oxidation and Reduction Processes of Quinoxaline Derivatives
The quinoxaline ring system can undergo both oxidation and reduction, with the reactivity centered on the nitrogen atoms of the pyrazine ring and the aromatic system as a whole.
Oxidation: The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides. Quinoxaline-1,4-di-N-oxides are a well-known class of compounds often used in the synthesis of biologically active molecules. researchgate.netsapub.org The oxidation of secondary amines to imines is another relevant process. A bioinspired catalyst system using 1,10-phenanthroline-5,6-dione and ZnI₂ has been shown to effectively catalyze the aerobic dehydrogenation of secondary amines, including nitrogen heterocycles. nih.gov Such a system could potentially oxidize the N-methylamino group of this compound or other secondary amines within a quinoxaline structure.
Reduction: The pyrazine ring of quinoxaline is susceptible to reduction. Catalytic reduction of quinoxaline derivatives can lead to 1,2,3,4-tetrahydroquinoxalines. For example, the catalytic reduction of 2-acetyl-3-methylquinoxaline with sodium in THF yields the corresponding 1,4-dihydroquinoxaline. sapub.org Reductive cyclization is also a key step in the synthesis of some quinoxalinone derivatives. sapub.org
C-N Bond Formation and Functionalization Reactions
The amino group of this compound is a key site for C-N bond formation and further functionalization. The nitrogen atom, with its lone pair of electrons, acts as a nucleophile.
One of the most powerful methods for forming C(aryl)-N bonds is the Buchwald-Hartwig cross-coupling reaction, which couples amines with aryl halides using a palladium catalyst. tcichemicals.com While this is often used to synthesize amino-substituted arenes, the amino group of this compound can itself be used as the nucleophilic component to react with other aryl halides, leading to more complex diaryl or aryl-alkyl amine structures.
The amino group can also be functionalized through reactions with various electrophiles. For instance, reaction with isocyanates or isothiocyanates leads to the formation of urea (B33335) or thiourea (B124793) derivatives, respectively. nih.gov A library of quinoxalin-6-amine analogs was synthesized by reacting the 6-amino group with acetyl chloride, phenylisocyanate, and tosylchloride to generate acetylated, urea, and sulfonamide derivatives. nih.gov Recently, a photoinduced dehydrogenative amination of quinoxalin-2(1H)-ones with aliphatic amines was developed, using air as the oxidant, to form a C-N bond at the C3 position of the quinoxalinone ring. acs.org
| Substrate | Amine | Conditions | Product | Yield (%) |
| 1-methylquinoxalin-2(1H)-one | n-propylamine | Purple LEDs (390 nm), air, DMF, 12h | 1-methyl-3-(propylamino)quinoxalin-2(1H)-one | 91 |
| 1-methylquinoxalin-2(1H)-one | methylamine (B109427) | Purple LEDs (390 nm), air, DMF, 12h | 1-methyl-3-(methylamino)quinoxalin-2(1H)-one | 83 |
| 1-methylquinoxalin-2(1H)-one | cyclobutylamine | Purple LEDs (390 nm), air, DMF, 12h | 3-(cyclobutylamino)-1-methylquinoxalin-2(1H)-one | 78 |
This table showcases results from a photocatalyst-free, dehydrogenative C-N coupling reaction on the quinoxalinone core. acs.org
Structure Activity Relationship Sar Studies in Non Clinical Models
Impact of N-Methyl Substitution on Molecular Interactions and Activity
The introduction of a methyl group to the nitrogen atom at the 6-position of the quinoxaline (B1680401) core, forming N-methylquinoxalin-6-amine, can significantly influence its binding affinity and activity. This substitution can alter the compound's electronic properties, steric profile, and hydrogen bonding capacity.
For instance, in a series of quinoxaline-based ligands targeting 5-HT3A and 5-HT3AB receptors, the nature of the substituent on the nitrogen atom of a piperazine ring attached to the quinoxaline core was found to be crucial for receptor affinity and selectivity. While not directly at the 6-amino position, this highlights the sensitivity of molecular interactions to N-alkylation in the broader quinoxaline class. A methyl group on the piperazine nitrogen was a common feature in compounds with high affinity nih.gov.
The N-methyl group can impact activity in several ways:
Steric Hindrance: The methyl group can introduce steric bulk, which may either enhance or hinder the binding to a biological target, depending on the topology of the binding site.
Hydrophobicity: The addition of a methyl group increases the lipophilicity of the molecule, which can affect its solubility, cell permeability, and interaction with hydrophobic pockets in target proteins.
Influence of Substituents at Quinoxaline Core Positions (2, 3, 6, 7) on Functional Performance
Modifications at various positions of the quinoxaline core have been shown to be pivotal for the biological activity of this class of compounds.
Positions 2 and 3: Substitutions at the 2 and 3 positions of the quinoxaline ring are frequently explored to modulate activity. For example, studies on quinoxaline derivatives as antiviral agents have shown that bis-2-furyl substitutions at these positions can significantly impact biological activity rsc.org. In another study focused on antiproliferative agents, furan (B31954) substitutions at the 2,3-positions were found to be superior to methyl, thiophene, and phenyl groups for growth inhibitory activity in cancer cell lines nih.govnih.gov. The nature of these substituents can influence π-π stacking interactions with aromatic residues in the binding sites of target proteins nih.gov.
Position 6: The 6-position, where the N-methylamino group is located in the subject compound, is a key site for modification. Studies have shown that introducing various substitutions or heterocycles at this position, often through an amide linker, can considerably impact biological activity rsc.org. For instance, in a library of quinoxalin-6-amine analogs, functionalization of the amino group with acetyl, phenylurea, and tolylsulfonamide moieties was explored, with the phenylurea analogs showing notable antiproliferative activity nih.govnih.gov. However, sulfonamide substitution at the 6-position was found to be unsuitable for growth inhibitory activity nih.gov.
Position 7: The 7-position also plays a role in determining the pharmacological profile. In quinoxaline 1,4-di-N-oxide derivatives, the presence of a chlorine atom at the 6- or 7-position was associated with the best antibacterial activity, whereas electron-donating groups like methyl at these positions reduced the activity nih.gov. Conversely, for some anticancer quinoxalines, an electron-withdrawing nitro group at the seventh position was found to decrease activity mdpi.com.
The following table summarizes the influence of substituents at different positions on the quinoxaline core based on various studies.
| Position | Substituent Type | Effect on Activity | Biological Context |
| 2, 3 | Bis-2-furyl | Increased | Antiviral rsc.org |
| 2, 3 | Furan | Increased | Antiproliferative nih.gov |
| 6 | Phenylurea | Increased | Antiproliferative nih.gov |
| 6 | Sulfonamide | Decreased | Antiproliferative nih.gov |
| 7 | Chlorine (electron-withdrawing) | Increased | Antibacterial nih.gov |
| 7 | Methyl (electron-donating) | Decreased | Antibacterial nih.gov |
| 7 | Nitro (electron-withdrawing) | Decreased | Anticancer mdpi.com |
Correlation of Electronic and Steric Factors with Observed Activities
The biological activities of quinoxaline derivatives are often correlated with the electronic and steric properties of their substituents.
Electronic Factors: The electronic nature of substituents (electron-donating or electron-withdrawing) can significantly alter the reactivity and interaction of the quinoxaline scaffold with its biological targets. For instance, in the context of antibacterial quinoxaline sulfonamides, it was observed that electron-donating groups on the scaffold contributed positively to the antibacterial activity mdpi.com. Conversely, for certain antibacterial quinoxaline 1,4-di-N-oxide derivatives, electron-withdrawing groups like trifluoromethyl were found to enhance activity, suggesting that the electronic properties required for optimal activity can be target-dependent nih.gov. Theoretical studies using Density Functional Theory (DFT) have been employed to correlate electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) with the biological activity of quinoxaline compounds researchgate.net.
Steric Factors: The size and shape of substituents play a crucial role in determining the fit of the molecule into the binding pocket of a target protein. In a study of quinoxalin-6-amine derivatives, a size effect was observed with substitutions on phenyl thiourea (B124793) and urea (B33335) moieties at the 6-position, where the biological activity was influenced by the bulk of the substituent nih.gov.
Molecular Docking and In Silico Analysis of Ligand-Target Interactions
Molecular docking and other in silico methods are powerful tools for elucidating the binding modes of quinoxaline derivatives and understanding their SAR at a molecular level. These computational approaches can predict how ligands interact with the active sites of proteins and help rationalize observed biological activities.
Binding Interactions: Docking studies have revealed that the quinoxaline core often engages in hydrophobic interactions, such as π-π stacking, with aromatic amino acid residues in the binding pocket of target proteins nih.gov. The nitrogen atoms in the quinoxaline ring can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues. For example, in a study of quinoxaline derivatives as AMPA receptor antagonists, the quinoxaline ring system was shown to facilitate hydrophobic interactions, while polar moieties were involved in hydrogen bonding nih.gov.
Predicting Activity: Molecular docking has been successfully used to predict the inhibitory potential of quinoxaline derivatives against various enzymes. For instance, in a study of phenylisoxazole quinoxalin-2-amine (B120755) hybrids as α-amylase and α-glucosidase inhibitors, docking studies supported the in vitro findings, with the most potent compounds exhibiting the highest binding energies and forming key hydrogen bonds with active site residues rsc.org. Similarly, docking of diphenylquinoxaline-6-carbohydrazide hybrids into the active site of α-glucosidase helped to explain their inhibitory activity, with the most potent derivatives showing the best in silico results nih.gov.
The table below provides examples of target proteins for which molecular docking studies of quinoxaline derivatives have been conducted, along with the observed key interactions.
| Target Protein | Key Interactions Observed in Docking Studies |
| AMPA Receptor | Hydrophobic interactions (π-π stacking) with Tyr-61, Lys-60, Arg-96, Leu-138, Met-196, and Tyr-220. Hydrogen bonding with polar moieties nih.gov. |
| α-Amylase | Hydrogen bonds with active site residues such as ASP300, HIS101, and LYS200 rsc.org. |
| α-Glucosidase | Hydrogen bonding with amino acid residues in the enzyme binding site nih.gov. |
| HIV-1 Protease | Docking studies of quinoxaline analogues identified potential inhibitors based on their binding energies and interactions within the active site bioinfopublication.org. |
| E. histolyticaThioredoxin Reductase | Interaction with amino acid residues of the NADPH-binding domain and/or the redox-active site nih.gov. |
Applications in Materials Science and Engineering
N-Methylquinoxalin-6-amine Derivatives as Electron-Transporting Materials
The quinoxaline (B1680401) moiety is inherently electron-deficient due to the presence of two nitrogen atoms in its pyrazine (B50134) ring. This characteristic makes quinoxaline and its derivatives prime candidates for use as electron-transporting materials (ETMs). nih.govresearchgate.net The functionalization of the quinoxaline core allows for the precise tuning of its electronic properties, such as electron mobility and energy levels (LUMO, or Lowest Unoccupied Molecular Orbital). nih.gov Derivatives of this compound could be designed to enhance electron injection and transport capabilities. The introduction of various substituents can modify the molecular packing and electronic coupling between molecules in the solid state, which are crucial factors for efficient charge transport. researchgate.net The development of polymers and small molecules incorporating the this compound structure could lead to new n-type semiconductors for various electronic applications. nih.gov
Role in Organic Electronics and Optoelectronic Devices
The versatile electronic nature of the quinoxaline core allows its derivatives to be employed in a wide array of organic electronic and optoelectronic devices. nih.gov These materials have been explored as non-fullerene acceptors, components in thermally activated delayed fluorescence (TADF) emitters, and as chromophores. researchgate.net The donor-acceptor (D-A) structure that can be formed using the electron-donating amine and electron-accepting quinoxaline makes this compound a valuable scaffold for materials used in devices that rely on intramolecular charge transfer (ICT). researchgate.net
Organic Solar Cells (OSCs) and Dye-Sensitized Solar Cells (DSSCs)
In the field of solar energy, quinoxaline derivatives have shown considerable promise.
Organic Solar Cells (OSCs): Quinoxaline-based materials are extensively used as electron acceptors, particularly as non-fullerene acceptors (NFAs), which are critical for high-performance OSCs. nih.govrsc.org Their properties, such as strong electron-accepting capability, high electron affinity, and tunable energy levels, are highly desirable. case.edu Recently developed quinoxaline-based Y-type acceptors have demonstrated reduced energy loss and superior charge generation and transport. rsc.org The incorporation of alkoxy side chains on the quinoxaline core has been shown to improve power conversion efficiency (PCE) to over 16% in some cases. nih.gov Derivatives of this compound could be synthesized to serve as either the acceptor component or part of the donor polymer in the active layer of OSCs.
Dye-Sensitized Solar Cells (DSSCs): Quinoxaline derivatives are effective as building blocks in organic sensitizers (dyes) for DSSCs. nih.govresearchgate.net They can function as strong electron-accepting units or as π-bridges that facilitate efficient electron transfer. nih.gov Novel organic sensitizers incorporating a quinoxaline acceptor and a triphenylamine (B166846) donor have achieved power conversion efficiencies up to 5.56%. case.edu The broad absorption spectra and suitable energy levels of quinoxaline-based dyes enhance light harvesting and electron injection into the semiconductor electrode (typically TiO2). jmaterenvironsci.com Theoretical and experimental studies on new quinoxaline-based dyes continue to show their potential for creating more efficient DSSCs. researchgate.netwu.ac.th
| Device Type | Role of Quinoxaline Derivative | Example Performance Metric |
| OSC | Non-Fullerene Acceptor | Power Conversion Efficiency (PCE) > 16% nih.gov |
| DSSC | Organic Sensitizer (Acceptor Unit) | Power Conversion Efficiency (PCE) up to 5.56% case.edu |
Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)
The tunable semiconductor properties of quinoxaline derivatives also make them suitable for transistors and lighting applications. nih.gov
Organic Field-Effect Transistors (OFETs): Quinoxaline derivatives are explored as n-type semiconductor materials for OFETs due to their potential for high electron mobility and optimal energy levels. nih.gov By modifying the molecular structure, it is possible to create materials that can transport electrons efficiently, a key requirement for n-channel OFETs which are essential for complementary logic circuits.
Organic Light-Emitting Diodes (OLEDs): In OLEDs, quinoxaline derivatives are significant as both electron-transporting materials and as emitters. nih.gov Their electron-deficient nature helps in balancing charge injection and transport within the device, leading to higher efficiency. Furthermore, they are used as chromophores in thermally activated delayed fluorescence (TADF) emitters, which can achieve near-100% internal quantum efficiency by harvesting both singlet and triplet excitons. researchgate.net
Polymer Chemistry and High-Performance Materials Derived from this compound
This compound can serve as a monomer for the synthesis of high-performance polymers. The incorporation of the rigid and thermally stable quinoxaline unit into a polymer backbone can impart exceptional properties. Aromatic polyamides and polyimides containing quinoxaline rings have been investigated for their high thermal resistance and solubility in organic solvents. researchgate.net
Synthesis and Properties of Quinoxaline-Containing Polyimides
Polyimides are a class of high-performance polymers known for their outstanding thermal stability, chemical resistance, and mechanical properties. tandfonline.com The introduction of quinoxaline units into the polyimide backbone is a strategy to enhance these properties further while also improving processability. tandfonline.com Aromatic diamines containing the quinoxaline moiety can be synthesized and then polymerized with various dianhydrides through a two-step polycondensation reaction to yield novel polyimides. tandfonline.comresearchgate.net
These quinoxaline-containing polyimides exhibit several desirable characteristics:
High Thermal Stability: They show high glass transition temperatures (Tg), often between 244–274°C, and decomposition temperatures exceeding 540°C. tandfonline.comresearchgate.net
Improved Solubility: The presence of the quinoxaline structure can disrupt chain packing, leading to enhanced solubility in common organic solvents like N-methylpyrrolidone (NMP) and dimethylformamide (DMF), which facilitates processing. researchgate.netresearchgate.net
Excellent Mechanical Properties: These polymers can be cast into tough, flexible films. researchgate.net
Hydrophilicity: The incorporation of polar quinoxaline units can result in hydrophilic films, making them potentially useful as polymer electrolytes for ion conduction applications. tandfonline.com
| Property | Value Range for Quinoxaline-Polyimides | Reference |
| Glass Transition Temperature (Tg) | 244 - 274 °C | tandfonline.com |
| 10% Weight Loss Temperature | > 540 °C | researchgate.net |
| Char Yield (at 700°C in N2) | up to 76% | researchgate.net |
| Inherent Viscosity | 0.58 - 0.62 dL/g | researchgate.net |
Sensor Development and Electrochromic Applications
The electronic and optical properties of this compound derivatives make them promising candidates for sensor and electrochromic applications.
Sensors: The fluorescence of certain quinoxaline derivatives can be sensitive to the presence of specific analytes, making them useful in fluorescent chemosensors. researchgate.net The nitrogen atoms in the quinoxaline ring can act as binding sites for metal ions, and this interaction can lead to a detectable change in the material's optical or electronic properties. Polyimides containing quinoxaline and other chelating units like 1,2,4-triazole have been shown to be efficient for the extraction of heavy metal ions such as Cr3+, Co2+, and Hg2+ from aqueous solutions. researchgate.net
Electrochromic Applications: Electrochromic materials change their color in response to an applied electrical potential. The redox activity of the quinoxaline core, combined with the donor-acceptor characteristics that can be engineered into its derivatives, is ideal for creating such materials. researchgate.net Polymers based on these structures could be used to develop electrochromic devices (ECDs), or "smart windows," that can dynamically control the amount of light and heat passing through them. mdpi.com
Catalytic Applications of N Methylquinoxalin 6 Amine Derivatives
Investigation of N-Methylquinoxalin-6-amine in Organic Catalysis
While the direct application of this compound as an organocatalyst is an area of developing research, the broader family of quinoxaline (B1680401) derivatives has shown potential in various organic transformations. The nitrogen-containing heterocyclic structure of quinoxalines can facilitate reactions by acting as a Lewis base or by participating in hydrogen bonding interactions. For instance, chiral quinoxaline-based ligands have been utilized in asymmetric catalysis, demonstrating the potential of the quinoxaline scaffold to induce stereoselectivity.
Research into N-substituted aminoquinoxalines suggests that the electronic nature of the substituent on the amino group can modulate the catalytic activity of the quinoxaline core. The methyl group in this compound, being an electron-donating group, can enhance the nucleophilicity of the nitrogen atoms, potentially influencing its catalytic efficacy in reactions such as Michael additions or aldol condensations. However, specific studies detailing the catalytic activity of this compound in these organic reactions are limited.
To illustrate the potential catalytic performance, the following table presents hypothetical data based on the catalytic activity of similar amine-containing heterocyclic compounds in a representative organic reaction.
| Catalyst Derivative | Reaction Type | Substrate | Product Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| This compound | Michael Addition | Nitrostyrene & Diethyl malonate | 85 | Not Applicable |
| (S)-2-(Anilinomethyl)quinoxaline | Asymmetric Aldol Reaction | Acetone & 4-Nitrobenzaldehyde | 92 | 88 |
| N-Phenylquinoxalin-6-amine | Knoevenagel Condensation | Benzaldehyde & Malononitrile | 95 | Not Applicable |
Transition Metal Complexes Involving this compound Ligands
Quinoxaline derivatives are well-regarded for their ability to act as effective ligands in the formation of stable transition metal complexes. The nitrogen atoms in the quinoxaline ring system can coordinate with a variety of metal ions, including palladium, copper, nickel, and ruthenium. The resulting metal complexes have been investigated for their catalytic activities in a range of cross-coupling reactions and oxidation processes.
The this compound ligand can chelate to a metal center, and the properties of the resulting complex can be fine-tuned by modifying the substituents on the quinoxaline ring. These complexes have the potential to catalyze reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which are fundamental in the synthesis of complex organic molecules. The catalytic efficiency of these complexes is often influenced by the steric and electronic environment provided by the ligand.
Below is a data table summarizing the catalytic performance of hypothetical transition metal complexes with this compound ligands in various cross-coupling reactions.
| Metal Complex | Reaction Type | Aryl Halide | Coupling Partner | Product Yield (%) |
|---|---|---|---|---|
| [Pd(this compound)Cl2] | Suzuki-Miyaura Coupling | 4-Bromotoluene | Phenylboronic acid | 98 |
| [Cu(this compound)I] | Sonogashira Coupling | Iodobenzene | Phenylacetylene | 91 |
| [Ni(this compound)Br2] | Heck Coupling | Bromobenzene | Styrene | 88 |
| [Ru(this compound)(p-cymene)Cl]Cl | Transfer Hydrogenation | Acetophenone | Isopropanol | 96 |
Role in Environmentally Relevant Catalytic Processes
The development of catalysts for environmentally benign processes is a critical area of modern chemical research. Quinoxaline-based catalysts are being explored for their potential in green chemistry applications, such as oxidation reactions using environmentally friendly oxidants like hydrogen peroxide or molecular oxygen, and in the degradation of environmental pollutants.
Transition metal complexes of this compound and its derivatives could potentially be employed in catalytic converters for the reduction of harmful nitrogen oxides (NOx) from exhaust gases. The catalytic reduction of NO by CO is a crucial reaction for pollution control nih.gov. The design of efficient and durable catalysts for this process is an ongoing challenge. While specific research on this compound in this context is not widely available, the general properties of quinoxaline-metal complexes suggest they could be promising candidates.
Furthermore, the photocatalytic properties of some quinoxaline derivatives open up possibilities for their use in the degradation of organic pollutants in water under visible light irradiation. The development of such catalysts aligns with the principles of green chemistry by utilizing renewable energy sources for environmental remediation.
The following table provides an overview of the potential applications of this compound derivatives in environmentally relevant catalytic processes, with hypothetical efficiency data.
| Catalyst System | Environmental Application | Pollutant | Conversion/Degradation Efficiency (%) |
|---|---|---|---|
| Ru/N-methylquinoxalin-6-amine | NOx Reduction | Nitric Oxide (NO) | 95 |
| TiO2-N-methylquinoxalin-6-amine composite | Photocatalytic Degradation | Methylene Blue | 99 |
| Fe-N-methylquinoxalin-6-amine complex | Fenton-like Oxidation | Phenol (B47542) | 92 |
Environmental Applications
Corrosion Inhibition Studies by N-Methylquinoxalin-6-amine Derivatives
The application of quinoxaline (B1680401) derivatives as corrosion inhibitors for metals, particularly steel in acidic environments, is a significant area of research. The efficacy of these organic compounds is attributed to their molecular structure, which includes nitrogen heteroatoms, aromatic rings, and various substituent groups that facilitate adsorption onto metal surfaces, thereby creating a protective barrier against corrosive agents.
The effectiveness of this compound derivatives as corrosion inhibitors is evaluated through various electrochemical and traditional methods. Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are employed to understand the electrochemical behavior at the metal-solution interface, while gravimetric (weight loss) methods provide direct measurement of the corrosion rate.
Studies on related methyl-substituted quinoxaline derivatives have demonstrated their potential as effective corrosion inhibitors. For instance, research on 1,4-diallyl-6-methylquinoxaline-2,3(1H,4H)-dione in 1 M hydrochloric acid showed a significant reduction in the corrosion rate of mild steel. At a concentration of 10⁻³ M, this derivative achieved an average inhibition efficiency of 86%. Potentiodynamic polarization studies indicated that this compound acts as a cathodic-type inhibitor.
Similarly, investigations into other quinoxaline derivatives, such as (2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline (QN-CH3), have also shown considerable inhibition efficiency. In a 1.0 M HCl solution, QN-CH3 reached a maximum inhibition efficiency of 89.07% at a concentration of 10⁻³ M, acting as a cathodic-type inhibitor. These studies consistently show that the inhibition efficiency increases with the concentration of the inhibitor.
The following table summarizes findings from studies on various N-methylated quinoxaline derivatives, illustrating their corrosion inhibition performance.
| Inhibitor Compound | Metal | Corrosive Medium | Concentration (M) | Inhibition Efficiency (%) | Inhibition Type | Reference Method |
|---|---|---|---|---|---|---|
| 1,4-diallyl-6-methylquinoxaline-2,3(1H,4H)-dione | Mild Steel | 1 M HCl | 10⁻³ | 86 | Cathodic | Potentiodynamic Polarization, EIS, Gravimetric |
| (2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline (QN-CH3) | Mild Steel | 1.0 M HCl | 10⁻³ | 89.07 | Cathodic | Electrochemical Tests (I-E curves) |
| 1-((8-hydroxyquinolin-5-yl) methyl)-3,6-dimethylquinoxalin-2(1H)-one (Q1) | Mild Steel | 1 mol/L HCl | 5 x 10⁻³ | 96 | Mixed-type | Potentiodynamic Polarization, EIS, Gravimetric |
The protective action of this compound derivatives against corrosion is fundamentally linked to their adsorption onto the metal surface. The process of adsorption involves the displacement of water molecules from the metal surface and the subsequent formation of a protective film by the inhibitor molecules. The nature of this adsorption can be physical (physisorption), chemical (chemisorption), or a combination of both.
The adsorption of these compounds is influenced by the electronic structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive medium. The presence of nitrogen atoms with lone pairs of electrons and the π-electrons of the quinoxaline ring system are crucial for their interaction with the d-orbitals of iron. This interaction facilitates the formation of a coordinate-type covalent bond, leading to chemisorption. Additionally, electrostatic interactions between protonated inhibitor molecules and a negatively charged metal surface (in acidic media) can contribute to physisorption.
Studies on various quinoxaline derivatives have shown that their adsorption typically follows the Langmuir adsorption isotherm. This model assumes the formation of a monolayer of the inhibitor on the metal surface. The strength and spontaneity of the adsorption process are often evaluated by calculating the standard free energy of adsorption (ΔG°ads). Negative values of ΔG°ads indicate a spontaneous adsorption process. Generally, values around -20 kJ/mol are indicative of physisorption, while values more negative than -40 kJ/mol suggest chemisorption. For many quinoxaline derivatives, the calculated ΔG°ads values fall in a range that suggests a mixed-mode of physisorption and chemisorption.
Computational studies, such as those using Density Functional Theory (DFT), provide further molecular-level insights. These studies have shown that quinoxalinone derivatives tend to adsorb on iron surfaces in a parallel configuration, which maximizes the contact area and enhances the protective effect. The protonated forms of these molecules often exhibit stronger surface affinity due to enhanced electrostatic interactions and charge transfer.
Advanced Oxidation Processes and Photocatalytic Degradation (excluding toxicity)
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). Photocatalytic degradation is a subset of AOPs that utilizes semiconductor catalysts and a light source to generate these highly reactive species.
While AOPs have been extensively studied for the degradation of a wide range of organic contaminants, specific research on the photocatalytic degradation of this compound and its simple derivatives as environmental pollutants is limited in the available scientific literature. However, studies on related and more complex quinoxaline structures provide some insight into their potential behavior under oxidative stress.
Research on the photodegradation of naphtho[2,3-g]quinoxalines has explored their photostability and degradation pathways. These studies, utilizing NMR spectroscopy on irradiated samples, have indicated that the nitrogen atoms within the core structure have a significant influence on the degradation process. By identifying the most reactive positions within the molecule, it is suggested that the photostability can be enhanced by structural modifications.
Furthermore, studies on the photodegradation of quinoxaline-based copolymers used in photovoltaic applications have been conducted to assess their stability. While the focus of this research is on material longevity rather than pollutant remediation, it confirms that quinoxaline structures can undergo photodegradation. For example, studies on poly[2,3-bis-(3-octyloxyphenyl)quinoxaline-5,8-diyl-alt-thiophene-2,5-diyl] (TQ1) have shown photo-bleaching upon exposure to light in air, indicating that the quinoxaline moiety can be susceptible to photo-oxidative processes.
While direct studies on the degradation of this compound via AOPs are not prevalent, the general principles of these processes suggest they would be effective. The strong oxidizing potential of hydroxyl radicals would likely lead to the breakdown of the aromatic and heterocyclic rings of the quinoxaline structure, ultimately leading to mineralization. Further research is needed to determine the specific degradation pathways, reaction kinetics, and intermediate products for this compound and its derivatives in various AOP systems.
Future Research Directions and Emerging Avenues
Exploration of Novel Synthetic Methodologies
The synthesis of quinoxaline (B1680401) derivatives has been a subject of extensive research, traditionally relying on the condensation of o-phenylenediamines with dicarbonyl compounds. nih.gov However, these methods often require harsh conditions, such as high temperatures and strong acid catalysts. nih.gov Future efforts for synthesizing N-methylquinoxalin-6-amine and its analogs are expected to focus on greener, more efficient, and cost-effective methodologies.
Recent advancements in synthetic chemistry offer promising avenues. The development of one-pot, multi-component reactions is a key area of interest, as it allows for the construction of complex molecules in a single step, reducing waste and improving efficiency. mtieat.org Microwave-assisted synthesis has also emerged as a powerful tool, often leading to shorter reaction times and higher yields. nih.gov The use of environmentally friendly catalysts, such as bentonite clay, and reactions in aqueous media are also gaining traction, aligning with the principles of green chemistry. tsijournals.com
For the specific N-methylation of the amino group at the 6-position, future research could explore catalyst-free methods or novel catalytic systems that offer high selectivity and avoid the use of toxic reagents. Photoinduced dehydrogenative amination, which uses air as a green oxidant, presents a metal- and photocatalyst-free approach for forming C-N bonds and could be adapted for the synthesis of N-alkylated quinoxalinones. acs.org The exploration of flow chemistry could also offer advantages in terms of scalability, safety, and control over reaction parameters.
A summary of potential future synthetic approaches is presented in the table below.
| Methodology | Potential Advantages | Key Research Focus |
| One-Pot, Multi-Component Reactions | Increased efficiency, reduced waste, atom economy. | Design of novel reaction cascades for direct synthesis of this compound. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. | Optimization of microwave parameters for the synthesis of quinoxaline scaffolds. nih.gov |
| Green Catalysis | Use of recyclable and non-toxic catalysts (e.g., clays, biocatalysts). tsijournals.com | Development of selective and reusable catalysts for N-alkylation. |
| Aqueous Media Reactions | Environmentally benign, reduced use of organic solvents. | Exploring the solubility and reactivity of reactants in water. |
| Photoinduced Reactions | Metal-free, use of light as a clean energy source. acs.org | Adapting photo-amination methods for the specific synthesis of this compound. |
| Flow Chemistry | Enhanced safety, scalability, precise process control. | Development of continuous flow processes for the production of quinoxaline derivatives. |
Deeper Computational Insights and Predictive Modeling
Computational chemistry and molecular modeling are indispensable tools for understanding the structure-property relationships of chemical compounds and for designing new molecules with desired functionalities. For this compound, future research will likely leverage these techniques to gain deeper insights into its electronic structure, reactivity, and potential applications.
Quantitative Structure-Activity Relationship (QSAR) studies have been successfully applied to quinoxaline derivatives to predict their biological activities, such as antitubercular properties. benthamdirect.com Future work could focus on developing specific QSAR models for this compound and its derivatives to predict their efficacy as, for example, anticancer agents or enzyme inhibitors. These models help in identifying key molecular descriptors that govern the biological activity, thereby guiding the rational design of more potent analogs. benthamdirect.com
Density Functional Theory (DFT) calculations can provide detailed information about the molecular geometry, electronic properties (such as HOMO-LUMO energy levels), and spectroscopic characteristics of this compound. This information is crucial for understanding its potential use in electronic devices and as a sensor. For instance, computational modeling can help predict the binding efficacy and pharmacokinetic attributes of quinoxaline derivatives, as has been done for potential antivirals. nih.gov
Predictive models based on machine learning algorithms, such as Random Forest and Artificial Neural Networks, are also emerging as powerful tools in materials science and drug discovery. researchgate.net These models can be trained on existing experimental data to predict the properties of new, untested quinoxaline derivatives, thereby accelerating the discovery process.
| Computational Technique | Application for this compound | Expected Outcome |
| QSAR | Predicting biological activity (e.g., anticancer, antimicrobial). benthamdirect.com | Rational design of more potent therapeutic agents. |
| DFT | Calculating electronic structure, optical properties, and reactivity. | Understanding its potential in electronics and as a sensor. |
| Molecular Docking | Simulating the interaction with biological targets (e.g., enzymes, DNA). nih.gov | Elucidating mechanisms of action and identifying potential drug targets. |
| Machine Learning | Predicting properties of novel derivatives. researchgate.net | Accelerating the discovery of new materials and drug candidates. |
| ADMET Prediction | In silico evaluation of absorption, distribution, metabolism, excretion, and toxicity. mdpi.com | Assessing the drug-likeness of this compound derivatives early in the design phase. |
Expansion into Advanced Materials and Device Architectures
The unique photophysical and electronic properties of the quinoxaline scaffold make it a promising candidate for applications in advanced materials and electronic devices. Future research on this compound is expected to explore its potential in areas such as organic electronics, sensor technology, and smart materials.
Quinoxaline derivatives have been investigated as components of dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). mtieat.orgnih.gov The introduction of the N-methylamino group can modulate the electronic properties of the quinoxaline core, potentially leading to improved device performance. Future studies could focus on synthesizing a range of N-alkylated quinoxalin-6-amines and evaluating their performance in these applications.
The fluorescent properties of quinoxaline derivatives also make them attractive for use in chemical sensors. Amine-incorporated quinoxalines have been shown to act as fluorescent sensors for the detection of trace amounts of water. scilit.com this compound could be explored as a scaffold for developing new chemosensors for detecting specific ions, molecules, or changes in the local environment (e.g., pH, polarity).
Furthermore, the ability of the quinoxaline ring to participate in π-π stacking and hydrogen bonding interactions could be exploited in the design of self-assembling materials and supramolecular architectures. These materials could have applications in areas such as drug delivery, tissue engineering, and catalysis.
| Application Area | Role of this compound | Research Direction |
| Organic Electronics (OLEDs, DSSCs) | As an electron-transporting or light-emitting material. nih.gov | Synthesis and characterization of derivatives with tailored electronic properties. |
| Chemical Sensors | As a fluorescent probe for detecting analytes. scilit.com | Development of selective and sensitive sensors based on the this compound scaffold. |
| Smart Materials | As a building block for stimuli-responsive materials. | Design of materials that change their properties in response to external stimuli (e.g., light, heat, pH). |
| Supramolecular Chemistry | As a component in self-assembling systems. | Exploration of non-covalent interactions to create ordered nanostructures. |
Interdisciplinary Research with this compound as a Central Scaffold
The versatility of the quinoxaline scaffold provides a platform for extensive interdisciplinary research, with this compound serving as a central building block. The intersection of chemistry, biology, and materials science will be crucial for unlocking the full potential of this compound.
In medicinal chemistry, this compound can be used as a starting point for the development of focused chemical libraries. nih.gov By systematically modifying the substituents on the quinoxaline ring, researchers can explore the structure-activity relationships (SAR) for various biological targets. For example, libraries of 2,3-substituted quinoxalin-6-amine analogs have been synthesized and screened for their antiproliferative activity against cancer cell lines. researchgate.netnih.gov This approach can lead to the identification of lead compounds for the development of new drugs.
The biological activity of quinoxaline derivatives extends to their use as antiviral and antimicrobial agents. nih.gov Given the urgent need for new treatments for infectious diseases, future research could focus on synthesizing and evaluating this compound derivatives for their efficacy against a broad range of pathogens.
In the field of chemical biology, fluorescently labeled this compound derivatives could be developed as molecular probes to study biological processes. These probes could be used to visualize specific cellular components or to monitor the activity of enzymes in real-time.
The synergy between experimental and computational approaches will be vital. For instance, in silico screening of virtual libraries of this compound derivatives can help prioritize compounds for synthesis and biological testing, thereby saving time and resources.
| Interdisciplinary Field | Application of this compound | Future Outlook |
| Medicinal Chemistry | Scaffold for combinatorial library synthesis. nih.govresearchgate.net | Discovery of new therapeutic agents for cancer, infectious diseases, and other conditions. |
| Chemical Biology | Development of fluorescent probes for bioimaging. | Elucidation of complex biological pathways and mechanisms of disease. |
| Pharmacology | Investigation of mechanisms of action and SAR. nih.gov | Understanding how structural modifications impact biological activity. |
| Biomaterials | Incorporation into biocompatible polymers and hydrogels. | Development of new materials for drug delivery and tissue engineering. |
Q & A
Q. What are the common synthetic routes for preparing N-methylquinoxalin-6-amine, and what factors influence reaction yields?
- Methodological Answer : A typical synthesis involves nucleophilic substitution or coupling reactions. For example, 2-chloroquinoxaline derivatives can react with methylamine under reflux in ethanol (5–6 hours), followed by purification via column chromatography (e.g., ethyl acetate/hexane mixtures) . Key factors affecting yields include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity in SNAr reactions .
- Temperature : Reflux conditions (~100°C) improve kinetic control for selective amination .
- Purification : Silica gel chromatography effectively isolates the product from byproducts like unreacted starting materials .
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H NMR in deuterated solvents (e.g., CDCl) identifies methyl groups (~2.5–3.5 ppm) and aromatic protons (6.5–8.5 ppm). C NMR confirms quinoxaline ring carbons and methylamine substitution .
- Infrared (IR) Spectroscopy : Peaks at ~3300 cm (N–H stretch) and ~1600 cm (C=N/C=C quinoxaline ring) validate functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated for CHN: 172.0874 g/mol) .
Q. What are the primary research applications of this compound in biomedical imaging?
- Methodological Answer : This compound serves as a scaffold for β-amyloid plaque imaging probes. For example, fluorinated derivatives (e.g., [18F]4a/b) are synthesized via radiofluorination of pegylated precursors and evaluated in vitro for binding affinity to β-amyloid aggregates. Positron emission tomography (PET) studies in murine models assess brain uptake and specificity .
Advanced Research Questions
Q. What crystallographic techniques are employed to determine the molecular conformation of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves intramolecular interactions (e.g., hydrogen bonds, π-π stacking). For example, in N-(3-methylphenyl)quinoxalin-2-amine, planar molecular geometry (r.m.s. deviation: 0.188 Å) and N–H···O hydrogen bonding stabilize crystal packing. Data refinement software (e.g., SHELX) models thermal displacement parameters and validates bond lengths/angles .
Q. How can solvent selection and reaction temperature be optimized to improve the yield of this compound derivatives?
- Methodological Answer :
- Solvent screening : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents in amination reactions. DMF enhances nucleophilicity but may require post-reaction aqueous workup .
- Temperature gradients : Use microwave-assisted synthesis (80–120°C) to reduce reaction time while maintaining >70% yield .
- Catalysts : Transition metals (e.g., CuI) or bases (KCO) accelerate aryl chloride substitution .
Q. What methodologies are used to analyze fluorescence properties of quinoxaline derivatives like this compound?
- Methodological Answer :
- Solvatochromism studies : Measure emission spectra in solvents of varying polarity (e.g., hexane vs. methanol) to assess intramolecular charge transfer (ICT) effects. For example, bathochromic shifts indicate stabilized excited states .
- Quantum yield calculations : Compare fluorescence intensity against standards (e.g., quinine sulfate) using integrated sphere systems .
Q. How should researchers address contradictions in reported biological activities or synthetic yields of this compound analogs?
- Methodological Answer :
- Statistical analysis : Use ANOVA to compare batch-to-batch variability in yields (e.g., 73–88% in sulfonamide syntheses) .
- Replication : Repeat experiments under identical conditions (solvent, temperature, catalyst) to verify reproducibility .
- Meta-analysis : Review literature for structural analogs (e.g., substitution patterns) that explain divergent bioactivities (e.g., antimicrobial vs. anticancer effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
